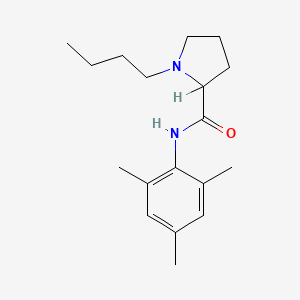
Bumecaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路および反応条件
ブメカインは、パラアミノ安息香酸のエステル化を含む多段階プロセスを通じて合成できます。合成には通常、次の手順が含まれます。
4′-メチルアセトアニリドの合成: これは、パラトルイジンと無水酢酸を反応させることで行われます。
パラアセタミド安息香酸の合成: これは、4′-メチルアセトアニリドを過マンガン酸カリウムで酸化することで達成されます。
パラアミノ安息香酸塩酸塩の合成: これは、パラアセタミド安息香酸を塩酸で加水分解することで行われます。
ブメカインの合成: 最後のステップでは、パラアミノ安息香酸塩酸塩をエタノールと硫酸でエステル化します.
工業的生産方法
ブメカインの工業的生産は、同様の合成経路に従いますが、より大規模に行われ、効率と収率を高めるために、しばしば連続フロー合成方法が使用されます .
化学反応の分析
反応の種類
ブメカインは、さまざまな種類の化学反応を起こします。これには以下が含まれます。
酸化: パラトルイジンからパラアセタミド安息香酸への変換。
還元: ニトロ基のアミンへの還元。
置換: 最終的な麻酔薬を形成するエステル化反応.
一般的な試薬および条件
酸化剤: 過マンガン酸カリウム。
還元剤: 触媒の存在下での水素ガス。
エステル化剤: エタノールと硫酸.
主要な生成物
これらの反応から生成される主要な生成物には、4′-メチルアセトアニリドやパラアセタミド安息香酸などの中間体が含まれ、最終的にブメカインが生成されます .
科学研究の応用
ブメカインは、幅広い科学研究の応用範囲を持っています。
科学的研究の応用
Bumecaine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and amide formation reactions.
Biology: Investigated for its effects on nerve cells and its potential neuroprotective properties.
Medicine: Widely used as a local anesthetic in various medical procedures.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
作用機序
ブメカインは、神経細胞に拡散してナトリウムチャネルに結合することで作用を発揮します。これにより、チャネルが開かれるのを防ぎ、ナトリウムイオンの流入が遮断されます。 その結果、神経細胞は脱分極したり、神経インパルスを伝達したりすることができなくなり、局所麻酔が起こります .
類似化合物の比較
ブメカインは、ベンゾカイン、プロカイン、テトラカインなどの他の局所麻酔薬と似ています。ブメカインは、特定の用途に適した独自の特性を持っています。
ベンゾカイン: 軽度の火傷や虫刺されに伴う痛みや痒みを一時的に軽減するために使用されます.
プロカイン: 主に歯科で局所麻酔に使用されます.
テトラカイン: 脊髄麻酔や眼科で使用されます.
類似化合物との比較
Bumecaine is similar to other local anesthetics such as benzocaine, procaine, and tetracaine. it has unique properties that make it suitable for specific applications:
Benzocaine: Used for temporary relief of pain and itching associated with minor burns and insect bites.
Procaine: Primarily used in dentistry for local anesthesia.
Tetracaine: Used for spinal anesthesia and in ophthalmology.
This compound’s unique combination of local anesthetic and anti-arrhythmic properties distinguishes it from these similar compounds .
生物活性
Bumecaine, a local anesthetic belonging to the amino amide class, is primarily used in medical applications for its analgesic properties. Understanding its biological activity is crucial for optimizing its use in clinical settings. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative studies with other local anesthetics.
This compound functions by blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials. This action leads to a reversible loss of sensation in the targeted area. The compound's efficacy as a local anesthetic is attributed to its high lipophilicity, allowing it to penetrate nerve membranes effectively.
Pharmacological Profile
The pharmacological profile of this compound includes several key aspects:
- Onset and Duration of Action : this compound has a relatively rapid onset of action and provides prolonged analgesia compared to other local anesthetics like lidocaine and bupivacaine.
- Toxicity : Studies indicate that this compound exhibits lower systemic toxicity compared to other local anesthetics, making it a safer option for various procedures.
Comparative Biological Activity
A comparative analysis of this compound with other local anesthetics reveals significant differences in their biological activities. The following table summarizes key findings from recent studies:
| Local Anesthetic | Onset Time (min) | Duration (hours) | Toxicity Level | Mechanism |
|---|---|---|---|---|
| This compound | 5-10 | 4-6 | Low | Sodium channel blockade |
| Lidocaine | 2-5 | 1-2 | Moderate | Sodium channel blockade |
| Bupivacaine | 5-15 | 6-8 | High | Sodium channel blockade |
Antioxidant Properties
Recent research has indicated that local anesthetics, including this compound, may possess antioxidant properties. A study compared the antioxidant activities of lidocaine, bupivacaine, and ropivacaine, suggesting that these compounds can act as free radical scavengers under certain conditions. Although specific data on this compound's antioxidant capacity is limited, understanding this aspect may enhance its therapeutic profile .
Case Studies and Clinical Applications
Several clinical studies have highlighted the effectiveness of this compound in various medical procedures:
- Peripheral Nerve Blocks : this compound has been effectively used in peripheral nerve blocks to provide analgesia during surgeries. Its prolonged duration makes it particularly useful for outpatient procedures where extended pain relief is desired.
- Dental Anesthesia : In dental applications, this compound has shown superior efficacy in providing localized anesthesia compared to traditional agents, resulting in improved patient comfort during procedures.
- Postoperative Pain Management : Studies have demonstrated that this compound can significantly reduce postoperative pain when administered as part of a multimodal analgesia regimen .
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results:
- A study assessing the acute toxicity of various local anesthetics found that this compound demonstrated lower toxicity levels compared to bupivacaine and lidocaine .
- Another research effort focused on the synthesis and evaluation of new benzoate compounds as local anesthetics showed that modifications similar to those found in this compound could enhance local anesthetic effects while minimizing toxicity .
特性
CAS番号 |
30103-44-7 |
|---|---|
分子式 |
C18H28N2O |
分子量 |
288.4 g/mol |
IUPAC名 |
1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3,(H,19,21) |
InChIキー |
VEPZOLKTNZOTTQ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |
正規SMILES |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |
Key on ui other cas no. |
30103-44-7 |
関連するCAS |
19089-24-8 (hydrochloride) |
同義語 |
umecain bumecain hydrochloride N-butyl-alpha-pyrrolidine carbonic acid mesidine pirromecaine pyromecaine pyromecaine-collagen pyrromecain |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















